molecular formula C14H11Cl2N3O B15217029 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine

2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine

Cat. No.: B15217029
M. Wt: 308.2 g/mol
InChI Key: SDOQPALZJNTCGI-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzyloxy and dichloro substituents. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as potassium carbonate. The reaction may also involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological activity being investigated. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, along with the benzyloxy and dichloro substituents. This unique structure may impart specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

5,7-dichloro-2-(phenylmethoxymethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H11Cl2N3O/c15-12-7-13(16)19-14(17-12)6-11(18-19)9-20-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

SDOQPALZJNTCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=NN3C(=C2)N=C(C=C3Cl)Cl

Origin of Product

United States

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